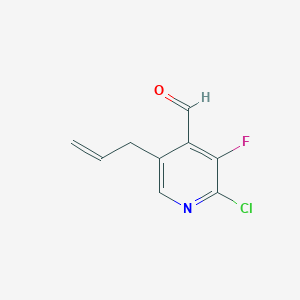
5-Allyl-2-chloro-3-fluoroisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Allyl-2-chloro-3-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C9H7ClFNO and a molecular weight of 199.61 g/mol It is characterized by the presence of an allyl group, a chloro group, and a fluoro group attached to an isonicotinaldehyde backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-2-chloro-3-fluoroisonicotinaldehyde typically involves the reaction of 2-chloro-3-fluoropyridine with N-(2-dimethylaminoethyl)-N-methylformamide and allyl bromide . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further chemical reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation, crystallization, or chromatography to isolate the desired compound from impurities.
Chemical Reactions Analysis
Types of Reactions
5-Allyl-2-chloro-3-fluoroisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
5-Allyl-2-chloro-3-fluoroisonicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Allyl-2-chloro-3-fluoroisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Allyl-2-chloro-3-fluoroisonicotinaldehyde include:
- 2-Chloro-3-fluoroisonicotinaldehyde
- 5-Allyl-2-chloroisonicotinaldehyde
- 5-Allyl-3-fluoroisonicotinaldehyde
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents on the isonicotinaldehyde backbone, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C9H7ClFNO |
|---|---|
Molecular Weight |
199.61 g/mol |
IUPAC Name |
2-chloro-3-fluoro-5-prop-2-enylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H7ClFNO/c1-2-3-6-4-12-9(10)8(11)7(6)5-13/h2,4-5H,1,3H2 |
InChI Key |
YKSNSAPVPOLORS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CN=C(C(=C1C=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















